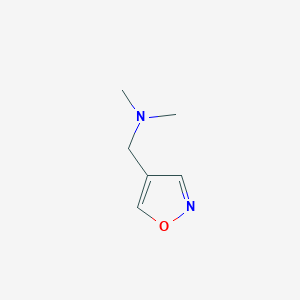
2,2-Difluoro-1-(2-furyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Difluoromethyl)(2-furyl) ketone is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a 2-furyl ketone moiety. This compound is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can enhance the biological activity and metabolic stability of the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2-furyl) ketone typically involves the introduction of the difluoromethyl group into the 2-furyl ketone structure. One common method is the electrophilic fluorination of a precursor compound. For example, the reaction of 2-furyl lithium with ethyl difluoroacetate in the presence of boron trifluoride etherate can yield the desired product . Another approach involves the oxidation of 2,2-difluoroalkenylboranes to produce difluoromethyl ketones .
Industrial Production Methods
Industrial production of (Difluoromethyl)(2-furyl) ketone may involve large-scale electrophilic fluorination or the use of difluoroacetic acid derivatives as difluoroacylation agents. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(Difluoromethyl)(2-furyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethyl alcohols, difluoromethyl carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
(Difluoromethyl)(2-furyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable hydrates and hemiacetals.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Difluoromethyl)(2-furyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds have a trifluoromethyl group instead of a difluoromethyl group and are often used in similar applications.
Difluoromethyl carboxylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of a ketone.
Fluorinated alcohols: These compounds have a hydroxyl group in place of the ketone.
Uniqueness
(Difluoromethyl)(2-furyl) ketone is unique due to its specific combination of the difluoromethyl group and the 2-furyl ketone moiety. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other fluorinated compounds .
Propriétés
Numéro CAS |
181059-87-0 |
|---|---|
Formule moléculaire |
C6H4F2O2 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
2,2-difluoro-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
Clé InChI |
KQJGKOTXUUYBHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)C(F)F |
SMILES canonique |
C1=COC(=C1)C(=O)C(F)F |
Synonymes |
Ethanone, 2,2-difluoro-1-(2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)











